N-butyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide
Description
N-butyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide is a synthetic indole-derived compound characterized by a central indole core substituted at the 3-position with a 2-oxoacetamide moiety. The indole nitrogen (N1) is further functionalized with a 2-(diethylamino)-2-oxoethyl group, while the acetamide side chain is N-butyl-substituted.
Properties
IUPAC Name |
N-butyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-4-7-12-21-20(26)19(25)16-13-23(14-18(24)22(5-2)6-3)17-11-9-8-10-15(16)17/h8-11,13H,4-7,12,14H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYLBJITKMXERO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol . This method yields the corresponding indole derivative, which can then be further modified to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-butyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives have been shown to interact with potassium channels, influencing cardiac function and potentially providing antiarrhythmic effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The following comparison focuses on structural analogs, biological targets, and pharmacological profiles derived from peer-reviewed studies.
Structural Features and Substitution Patterns
The table below highlights key structural differences and similarities:
Structural Insights :
- Indole N1 Substituents: The target compound’s diethylamino-2-oxoethyl group enhances solubility via tertiary amine functionality, contrasting with lipophilic substituents like adamantyl or 4-chlorobenzyl in other analogs.
- Oxoacetamide Chain: The N-butyl group balances hydrophobicity, whereas pyridinyl or dimethylamide groups in analogs may influence target selectivity (e.g., tubulin vs. cannabinoid receptors).
Pharmacological Insights :
- CB2 Receptor Selectivity: Fluorinated analogs (e.g., Compound 8) exhibit nanomolar affinity for CB2 receptors, attributed to their elongated fluorinated chains enhancing receptor interactions. The target compound’s diethylamino group may confer distinct binding kinetics.
- Anticancer Mechanisms : D-24851’s 4-chlorobenzyl and pyridinyl groups contribute to tubulin binding, evading P-glycoprotein-mediated drug resistance. In contrast, Compound 2e’s chlorophenyl and propylamide groups optimize MDM2-p53 binding.
- Neurotoxicity Profile: D-24851’s lack of neurotoxicity (vs. paclitaxel) highlights the role of non-taxane scaffolds in mitigating side effects.
Q & A
Basic: What spectroscopic methods are most reliable for confirming the structural integrity of N-butyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide?
Answer:
The compound’s structure can be confirmed using a combination of 1H/13C NMR and high-resolution mass spectrometry (HRMS) . For NMR:
- 1H NMR identifies protons on the indole ring (δ 7.0–7.5 ppm), diethylamino groups (δ 1.0–1.5 ppm for CH3, δ 3.2–3.5 ppm for CH2), and the butyl chain (δ 0.8–1.5 ppm).
- 13C NMR resolves carbonyl groups (δ 165–175 ppm for acetamide and oxoacetamide) and aromatic carbons (δ 110–140 ppm).
HRMS validates the molecular formula (e.g., [M+H]+ calculated for C22H28N3O3: 406.2124). Cross-referencing with synthetic intermediates (e.g., unreacted starting materials) ensures purity .
Advanced: How can contradictory crystallographic data for this compound be resolved during structural refinement?
Answer:
Contradictions in X-ray diffraction data (e.g., poor R-factors or thermal displacement parameters) require iterative refinement using programs like SHELXL . Key steps:
- Validate hydrogen bonding and π-π stacking interactions in the indole moiety using PLATON or Mercury .
- Apply restraints for disordered regions (e.g., butyl chains) and refine anisotropic displacement parameters.
- Cross-check with spectroscopic data to resolve ambiguities in bond lengths/angles. For example, SHELX’s L.S. command optimizes least-squares convergence .
Basic: What synthetic routes are commonly employed for this compound?
Answer:
A typical three-step synthesis involves:
Indole functionalization : Alkylation of 1H-indole with 2-chloro-N,N-diethylacetamide under basic conditions (K2CO3, DMF, 80°C).
Oxoacetamide formation : Reaction with oxalyl chloride followed by coupling with n-butylamine (THF, 0°C → RT).
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) .
Advanced: How can reaction yields be optimized for the acylation step in synthesizing this compound?
Answer:
Optimization strategies include:
- Catalyst screening : Use p-toluenesulfonic acid (PTSA) or DMAP to accelerate acylation.
- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) improve electrophilicity of the acylating agent.
- Temperature control : Slow addition at 0°C minimizes side reactions (e.g., over-acylation).
- In-situ monitoring : TLC (Rf = 0.5 in 1:1 ethyl acetate/hexane) or HPLC (C18 column, 220 nm) tracks progress .
Basic: What functional groups in this compound are most reactive toward nucleophilic or electrophilic agents?
Answer:
- Electrophilic sites : Indole C3 (due to electron-rich π-system) and carbonyl carbons (oxoacetamide).
- Nucleophilic sites : Secondary amide (NH) and diethylamino groups.
Reactivity can be probed via Michael addition (indole C3) or hydrolysis (amide bonds under acidic/basic conditions) .
Advanced: How should researchers design assays to evaluate this compound’s potential as a kinase inhibitor?
Answer:
- Target selection : Prioritize kinases with indole-binding pockets (e.g., JAK2, EGFR) using docking studies (AutoDock Vina, PDB IDs: 4U5J, 1M17).
- Biochemical assays :
- ATP-competitive inhibition : Measure IC50 via fluorescence polarization (FP) or TR-FRET.
- Cellular validation : Use cancer cell lines (e.g., A549, MCF-7) with Western blotting for phosphorylated targets.
- Counter-screens : Test selectivity against off-target kinases (e.g., PKC, Src) .
Basic: What analytical techniques are critical for assessing purity during scale-up synthesis?
Answer:
- HPLC : Reverse-phase C18 column, gradient elution (water/acetonitrile + 0.1% TFA), UV detection at 254 nm.
- Elemental analysis : Confirm C/H/N ratios within ±0.4% of theoretical values.
- DSC/TGA : Monitor melting point (e.g., 180–185°C) and thermal decomposition profile .
Advanced: How can contradictory bioactivity data across cell lines be reconciled?
Answer:
- Mechanistic profiling : Compare apoptosis (Annexin V/PI) vs. necrosis (LDH release) pathways.
- Metabolic stability : Assess CYP450-mediated degradation using liver microsomes.
- Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid artifactual cytotoxicity.
- Orthogonal assays : Validate with CRISPR knockouts of putative targets .
Basic: What computational methods predict the compound’s solubility and logP?
Answer:
- LogP : Calculate via ChemAxon or Schrödinger QikProp (estimated logP = 3.2 ± 0.5).
- Solubility : Use COSMO-RS (water solubility ≈ 0.05 mg/mL) or experimental shake-flask method (PBS pH 7.4).
- pKa : Predicted pKa of the amide NH ≈ 10.5 (ionization in acidic environments) .
Advanced: What strategies mitigate aggregation-based artifacts in high-throughput screening (HTS)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
